2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-5-3-4-6-19(18)31-23/h7-10,14-15H,3-6,11-13H2,1-2H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDRCHJAODAZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core with various functional groups that enhance its biological activity. The presence of a sulfonamide moiety and a dimethylpiperidine group is particularly noteworthy as these structures are often associated with increased binding affinity to biological targets.
- PI3Kα Inhibition : Recent studies have indicated that related thiophene derivatives exhibit potent inhibitory activity against the PI3Kα enzyme. This pathway is crucial in cancer cell proliferation and survival, making it a significant target for anticancer therapies .
- Antitumor Activity : The compound's structural analogs have shown promising antiproliferative effects in various human tumor cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells .
- Receptor Interaction : Compounds with similar structures have been reported to interact with various receptors, including melanocortin receptors, which are implicated in metabolic regulation and inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on a series of tetra-substituted thiophene derivatives demonstrated that compounds structurally similar to our target compound exhibited significant cytotoxicity against breast cancer cell lines. The most effective compounds displayed IC50 values in the nanomolar range, indicating strong potential for development as anticancer agents .
Case Study 2: Pharmacokinetic Properties
Research into the pharmacokinetics of related compounds has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that modifications to the piperidine and sulfonamide groups can enhance bioavailability and reduce toxicity .
Comparison with Similar Compounds
Thieno-Tetrahydropyridine Derivatives (Antiplatelet Agents)
A series of thieno-tetrahydropyridine derivatives were synthesized and evaluated for antiplatelet activity against ADP-induced aggregation. Notable findings include:
- Compound C1 : Exhibited superior activity to the positive control ticlopidine, highlighting the importance of electron-withdrawing substituents (e.g., nitro groups) on the benzamido moiety .
- Compounds A4, B2, C4, C7 : Demonstrated moderate to high activity, with structural variations in the aromatic ring substituents (e.g., methoxy, methyl, halogens) influencing potency .
Key Structural Differences vs. Target Compound :
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5)
This analogue replaces the sulfonylpiperidine group with a 3,5-dimethoxybenzamido moiety and introduces a methyl group at position 6 of the tetrahydrobenzo[b]thiophene core .
Functional Implications :
- Methyl group at position 6 : May sterically hinder interactions with enzymatic active sites, reducing activity compared to the target compound.
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
This analogue lacks the 3,5-dimethyl substitution on the piperidine ring present in the target compound .
Impact of Structural Variation :
- 3,5-Dimethyl groups : Enhance metabolic stability by shielding the piperidine ring from oxidative degradation.
Research Implications
- Sulfonyl vs. Methoxy Groups : The sulfonyl group in the target compound improves solubility in polar solvents compared to methoxy-containing analogues, aiding bioavailability .
- Piperidine Substitution : The 3,5-dimethylpiperidine moiety in the target compound offers a balance between lipophilicity and metabolic stability, critical for oral administration .
- Activity Trends: Structural optimization in thieno-tetrahydropyridine derivatives underscores the necessity of electron-withdrawing groups for antiplatelet efficacy, aligning with the target compound’s design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
